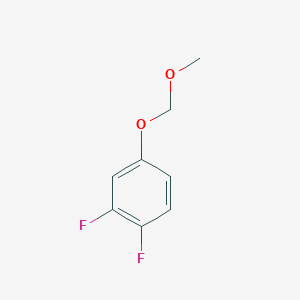

1,2-Difluoro-4-(methoxymethoxy)benzene

Description

Properties

IUPAC Name |

1,2-difluoro-4-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COONSELKYZNNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

Selective fluorination of aromatic ethers is efficiently achieved by treating chlorinated or methoxymethoxy-substituted benzene derivatives with anhydrous hydrogen fluoride under pressure in the presence of perfluoroalkyl sulfonyl fluoride catalysts. The catalysts include perfluoro propyl sulfonic acid fluoride, perfluoro butyl sulfonic acid fluoride, perfluor amyl sulfonic acid fluoride, perfluoro heptyl sulfonic acid fluoride, and perfluorooctyl sulfuryl fluoride.

Reaction Conditions and Parameters

| Parameter | Typical Range / Value |

|---|---|

| Substrate | Trichloromethoxybenzene or analogs |

| Fluorinating agent | Anhydrous hydrogen fluoride (HF) |

| Catalyst | Perfluoroalkyl sulfonyl fluoride (0.5% w/w relative to substrate) |

| Temperature | 100–110 °C |

| Pressure | 2.5–2.8 MPa |

| Reaction time | 4–4.5 hours |

| HF to substrate molar ratio | 8:1 to 11:1 |

| Catalyst to substrate mass ratio | 0.005 to 0.006 |

Procedure Summary

- The aromatic substrate is combined with HF and catalyst in a stainless steel autoclave equipped with stirring and temperature control.

- The mixture is heated to 100–110 °C and maintained under pressure for 4–4.5 hours.

- After reaction completion, excess HF is purged with nitrogen.

- The reaction mixture is neutralized to pH 6–7 and subjected to wet distillation and rectification to isolate the difluorinated product.

Yields and Purity

- Yields of difluorinated aromatic ethers typically range from 72% to 75%.

- Gas chromatography (GC) analysis confirms product purity exceeding 80% before purification.

- Final product purity after distillation is typically above 99%.

Protection of Hydroxyl Groups as Methoxymethoxy (MOM) Ethers

The methoxymethoxy protecting group is introduced to protect phenolic hydroxyl groups during fluorination and other transformations. Preparation involves:

- Reaction of the phenol with chloromethyl methyl ether or dimethoxymethane in the presence of an acid catalyst.

- The MOM group is stable under fluorination conditions and can be removed later by acidic hydrolysis if necessary.

Representative Data Table: Selective Fluorination of Methoxymethoxy-Substituted Aromatics

| Entry | Substrate (g/mol) | Catalyst (g) | HF (g/mol) | Temp (°C) | Pressure (MPa) | Time (h) | Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 156 g trichloromethoxybenzene (0.74 mol) | 0.9 g perfluorooctyl sulfuryl fluoride | 156 g (7.8 mol) | 100–110 | 2.5–2.8 | 4 | 74.9 | 99 |

| 2 | 850 g trichloromethoxybenzene (4.02 mol) | 5 g perfluor butyl sulfonic acid fluoride | 780 g (39 mol) | 100–110 | 2.5–2.8 | 4.5 | 72.6 | 99 |

Advantages of the Methodology

- High Selectivity: Use of perfluoroalkyl sulfonyl fluoride catalysts provides excellent selectivity in fluorination.

- Mild Conditions: Moderate temperatures and pressures reduce side reactions.

- Recyclability: HF and catalysts can be recovered and reused, enhancing sustainability.

- Compatibility: The methoxymethoxy protecting group remains intact during fluorination.

- Scalability: Stainless steel autoclave setups allow for industrial-scale synthesis.

Summary of Research Findings

- The selective fluorination of methoxymethoxy-substituted aromatic compounds using HF and perfluoroalkyl sulfonyl fluoride catalysts is a robust and efficient route to this compound.

- Reaction parameters such as catalyst loading, HF ratio, temperature, and pressure are critical for optimizing yield and purity.

- The methodology avoids highly toxic reagents like thiophosgene or bromine trifluoride, improving industrial applicability.

- The protecting group strategy ensures functional group integrity throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride

Biological Activity

1,2-Difluoro-4-(methoxymethoxy)benzene (CAS No. 749230-22-6) is a fluorinated aromatic compound with potential biological significance. This article synthesizes existing research on its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and its implications in various therapeutic areas.

This compound exhibits unique biochemical properties due to its fluorinated structure. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, making it a candidate for drug development. Its interactions with various enzymes and proteins are crucial for understanding its biological activity.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling : The compound has been shown to modulate key signaling pathways, affecting cell proliferation and apoptosis.

- Gene Expression : It can alter the expression of genes associated with metabolic pathways and stress responses.

The molecular mechanism underlying the biological activity of this compound involves:

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific oxidoreductases and kinases, which play pivotal roles in cellular metabolism and oxidative stress responses.

- Transport Mechanisms : Its uptake and distribution within cells are facilitated by membrane transporters, which may influence its efficacy and bioavailability.

Dosage Effects in Animal Models

Studies evaluating the dosage effects of this compound in animal models reveal:

- Lower Doses : At subtherapeutic doses, beneficial effects such as enhanced metabolic function and stress resistance have been observed.

- Higher Doses : Elevated dosages may lead to toxicity or adverse effects, necessitating careful evaluation in preclinical studies.

Research Findings and Case Studies

A summary of notable research findings regarding the biological activity of this compound is presented in the following table:

Potential Therapeutic Applications

Given its biological activity, this compound shows promise in various therapeutic contexts:

- Cancer Therapy : Its ability to modulate apoptosis and inhibit cancer cell growth positions it as a candidate for further investigation in oncology.

- Metabolic Disorders : The compound's influence on metabolic pathways may offer insights into treatments for metabolic syndromes.

Scientific Research Applications

Medicinal Chemistry

1,2-Difluoro-4-(methoxymethoxy)benzene serves as an important intermediate in the development of pharmaceuticals. Its derivatives have shown potential as:

- Anticancer Agents: Fluorinated compounds often exhibit enhanced biological activity. Research indicates that modifications of this compound can lead to novel anticancer agents with improved efficacy and selectivity against cancer cells .

Organic Synthesis

In organic synthesis, this compound is utilized for:

- Building Block for Complex Molecules: Its unique substituents allow for diverse functionalization pathways, making it a versatile starting material for synthesizing complex organic molecules .

Material Science

The compound's properties make it suitable for:

- Polymer Chemistry: Incorporating fluorinated groups into polymers can enhance thermal stability and chemical resistance, which is beneficial for applications in coatings and specialty materials .

Case Study 1: Anticancer Activity

A study explored the synthesis of derivatives of this compound and their activity against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity compared to non-fluorinated analogs, highlighting the importance of fluorination in enhancing biological activity .

Case Study 2: Synthesis of Novel Compounds

Researchers developed a method to synthesize novel fluorinated compounds using this compound as a precursor. The synthesized compounds were tested for their reactivity in nucleophilic substitution reactions, showcasing high yields and selectivity .

Data Tables

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 1,2-Difluoro-3-methoxy-benzene (C7H6F2O): Differs in substituent position (methoxy at position 3) and lacks the methoxymethoxy group. However, the electron-donating methoxy group still stabilizes intermediates, similar to the target compound .

- 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene (Nitrofluorfen): Features electron-withdrawing groups (-NO2, -CF3) instead of electron-donating methoxymethoxy. This increases electrophilicity, making it suitable for pesticidal applications (e.g., herbicide nitrofluorfen) .

Complex Cyclohexyl Derivatives

- 1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene (C25H38F2): Incorporates bulky trans-cyclohexyl groups, significantly increasing molecular weight (376.57 g/mol) and hydrophobicity. This structural complexity enhances its utility in liquid crystal materials, contrasting with the target compound’s role in small-molecule synthesis .

Physical Properties and Stability

Research Findings and Trends

- Synthetic Efficiency : The methoxymethoxy group in the target compound facilitates regioselective lithiation, achieving high yields (82–83%) in halogenation steps . In contrast, nitro-substituted analogs (e.g., nitrofluorfen) require harsher conditions due to electron-withdrawing effects .

- Material Science Applications : Bulky cyclohexyl derivatives exhibit higher thermal stability and mesomorphic properties, making them superior for liquid crystals compared to the target compound’s simpler structure .

- Pharmaceutical Relevance : Fluorinated diamines (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) demonstrate the role of fluorine in enhancing bioavailability, a trait shared with the target compound but modulated by substituent choice .

Q & A

Q. How can researchers optimize the synthesis of 1,2-Difluoro-4-(methoxymethoxy)benzene to improve yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or protection/deprotection strategies for the methoxymethoxy group. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., DMSO) to minimize hydrolysis of the methoxymethoxy group .

- Temperature Control : Reflux conditions (~100–120°C) ensure complete reaction while avoiding decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (water-ethanol mixtures) enhances purity. Yields can reach 65–80% with optimized stoichiometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify substitution patterns. The methoxymethoxy group shows distinct singlets at δ 3.3–3.5 ppm () and coupling constants for fluorines .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 202.04 for CHFO) .

- IR Spectroscopy : Stretching frequencies for C-O (1100–1250 cm) and C-F (1150–1250 cm) validate functional groups .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste Disposal : Segregate halogenated waste and consult certified disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How does the methoxymethoxy group influence the electronic properties of this compound in electrophilic aromatic substitution (EAS)?

Methodological Answer: The methoxymethoxy group acts as an electron-donating group via resonance, directing EAS to the meta position relative to the fluorine substituents. Experimental validation involves:

- Competitive Reactions : Compare reactivity with analogs lacking the methoxymethoxy group (e.g., 1,2-difluorobenzene) using nitration or bromination .

- Computational Analysis : Density Functional Theory (DFT) calculates charge distribution (e.g., Mulliken charges) to predict regioselectivity .

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer:

Q. What computational methods are recommended to model the interaction of this compound with biological targets?

Methodological Answer:

Q. How can the compound’s fluorinated aromatic system be exploited in materials science?

Methodological Answer:

- Liquid Crystal Synthesis : Incorporate into biphenyl cores to study mesophase behavior. Differential Scanning Calorimetry (DSC) identifies phase transitions .

- Polymer Functionalization : Graft onto polystyrene via Suzuki coupling to enhance thermal stability (TGA analysis) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of this compound derivatives?

Methodological Answer:

Q. Why do computational predictions of solubility sometimes conflict with experimental data for this compound?

Methodological Answer:

- Solvent Effects : Recalculate Hansen solubility parameters (δ, δ, δ) using COSMO-RS .

- Experimental Validation : Perform shake-flask assays in hexane/water mixtures, measuring partitioning via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.